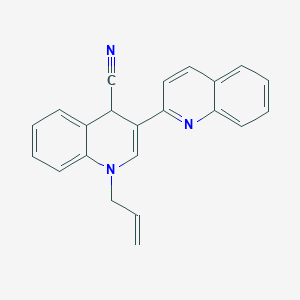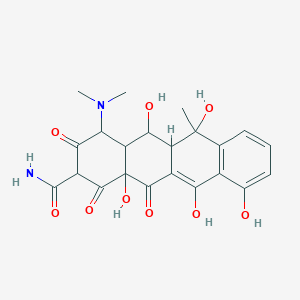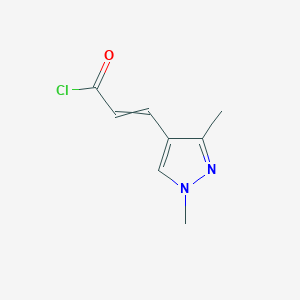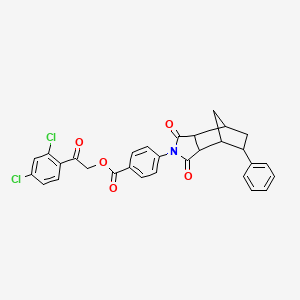
1'-(Prop-2-en-1-yl)-1',4'-dihydro-2,3'-biquinoline-4'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(prop-2-en-1-yl)-4’H-[2,3’-biquinoline]-4’-carbonitrile is a complex organic compound with a unique structure that includes a prop-2-en-1-yl group and a biquinoline core
Preparation Methods
The synthesis of 1’-(prop-2-en-1-yl)-4’H-[2,3’-biquinoline]-4’-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the biquinoline core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the prop-2-en-1-yl group: This step often involves the use of alkylation reactions where the biquinoline core is reacted with prop-2-en-1-yl halides under basic conditions.
Addition of the carbonitrile group: This can be done through nucleophilic substitution reactions where a suitable nitrile source is introduced to the biquinoline core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1’-(prop-2-en-1-yl)-4’H-[2,3’-biquinoline]-4’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced biquinoline compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the biquinoline core, altering its chemical properties.
Common reagents used in these reactions include halides, nitriles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-(prop-2-en-1-yl)-4’H-[2,3’-biquinoline]-4’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1’-(prop-2-en-1-yl)-4’H-[2,3’-biquinoline]-4’-carbonitrile involves its interaction with specific molecular targets. The biquinoline core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1’-(prop-2-en-1-yl)-4’H-[2,3’-biquinoline]-4’-carbonitrile can be compared with other biquinoline derivatives, such as:
1,1’-biquinoline: Lacks the prop-2-en-1-yl and carbonitrile groups, resulting in different chemical and biological properties.
2,2’-biquinoline: Similar core structure but different substitution pattern, leading to variations in reactivity and applications.
4,4’-biquinoline: Another isomer with distinct properties due to the position of the substituents.
Properties
Molecular Formula |
C22H17N3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-prop-2-enyl-3-quinolin-2-yl-4H-quinoline-4-carbonitrile |
InChI |
InChI=1S/C22H17N3/c1-2-13-25-15-19(18(14-23)17-8-4-6-10-22(17)25)21-12-11-16-7-3-5-9-20(16)24-21/h2-12,15,18H,1,13H2 |
InChI Key |
QQVJZAVRLCWPNI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C(C2=CC=CC=C21)C#N)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide](/img/structure/B12470427.png)
![1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12470435.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12470443.png)
![2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470445.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B12470456.png)

![2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12470474.png)

![ethyl 4-[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12470484.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12470490.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12470491.png)
![3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12470496.png)

